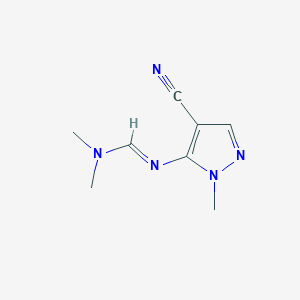![molecular formula C20H25Cl2N5O2S B2359110 Chlorure de N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-diméthyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide CAS No. 1216491-43-8](/img/structure/B2359110.png)
Chlorure de N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-diméthyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2N5O2S and its molecular weight is 470.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
L'inflammation joue un rôle crucial dans diverses maladies, et les composés ayant une activité anti-inflammatoire sont très recherchés. Notre composé a été étudié pour son potentiel dans ce domaine. Les chercheurs ont synthétisé des dérivés de N-(benzo[d]thiazol-2-yl)-2-[phényl(2-(pipéridin-1-yl)éthylamino]benzamides (8a–e) et N-(benzo[d]thiazol-2-yl)-2-[phényl(2-morpholino)éthylamino]benzamides (9a–e). Parmi ceux-ci, les composés 8b et 9b, qui contiennent un groupe méthoxy en position six du cycle benzothiazole greffé avec des fragments pipéridine et morpholine, respectivement, ont présenté une activité anti-inflammatoire remarquable. Ils ont montré les valeurs IC50 les plus élevées (11,34 µM et 11,21 µM) pour l'inhibition de la COX-1. De plus, ces composés ont présenté d'excellentes valeurs d'index de sélectivité COX-2 (SI) (SI = 103,09 et 101,90, respectivement) et ont inhibé de manière significative la dénaturation de l'albumine .
Activité antimicrobienne
Les dérivés du thiazole présentent souvent des propriétés antimicrobiennes. Lors de l'exploration du potentiel de notre composé, tenez compte de ses effets antimicrobiens. Le composé 4, avec un fragment 3,4-diméthoxyphényle en position quatre du cycle thiazole, a montré une activité inhibitrice puissante (MIC = 1,4 µM) comparable à celle du médicament standard vancomycine .
Potentiel anticancéreux
Une autre voie prometteuse est l'impact du composé sur les cellules cancéreuses. Par exemple, 5a, un dérivé de N-(benzo[d]thiazol-2-yl)-4-aminoquinoléine, a induit un arrêt en phase S, une surexpression des protéines pro-apoptotiques, une diminution des protéines anti-apoptotiques, une activation de la caspase-3 et une dysfonction mitochondriale, conduisant finalement à l'apoptose cellulaire .
Dépistage antibactérien
Des études antérieures ont exploré les dérivés d'amide N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)méthyl]-1,3-thiazol-2-yl}-2-substitués. Ces composés ont été criblés pour leur activité antibactérienne in vitro contre Staphylococcus aureus, E. coli, P. aeruginosa et S. typhi .
Investigations pharmacologiques
Des efforts ont été déployés pour étudier les activités pharmacologiques de dérivés de N-(4-(4-bromophényl)thiazol-2-yl)-2-chloroacétamide nouvellement synthétisés. Ces investigations visent à lutter contre la résistance aux médicaments antimicrobiens et anticancéreux chez les agents pathogènes et les cellules cancéreuses .
Mécanisme D'action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response . The compound has been shown to have weak COX-1 inhibitory activity and excellent COX-2 selectivity index values .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. By inhibiting this pathway, the compound can reduce these symptoms.
Result of Action
The result of the compound’s action is a reduction in the inflammatory response. It achieves this by inhibiting the production of prostaglandins through the inhibition of COX enzymes . This leads to a decrease in inflammation, pain, and fever.
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S.ClH/c1-14-13-16(23-24(14)2)19(27)26(8-4-7-25-9-11-28-12-10-25)20-22-18-15(21)5-3-6-17(18)29-20;/h3,5-6,13H,4,7-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTDDUCKEWWBJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
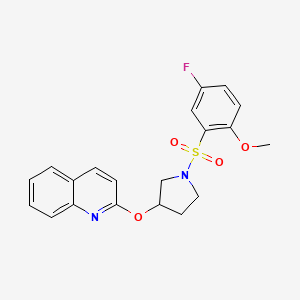
![N-{3-[([3-(acetylamino)benzyl]{[2-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2359028.png)
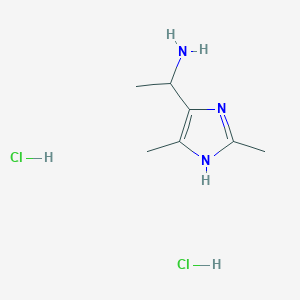
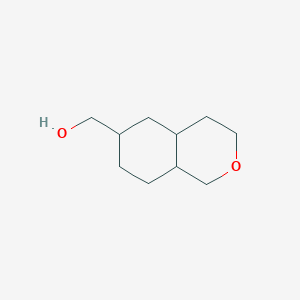

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2359040.png)

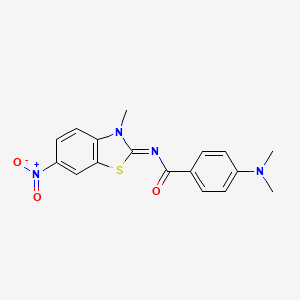

![4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359044.png)
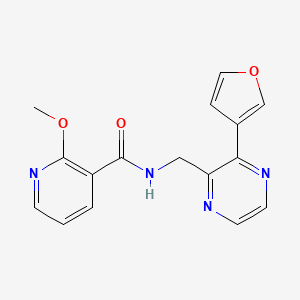
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2359047.png)
![N-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2359048.png)
